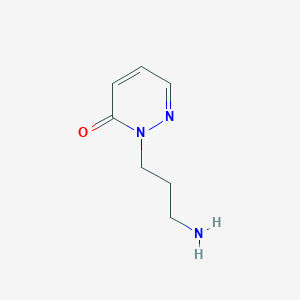

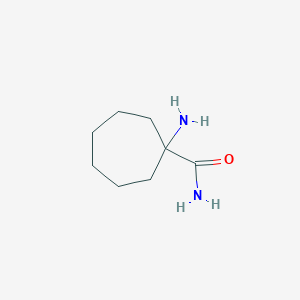

2-(3-Aminopropyl)pyridazin-3-one

Übersicht

Beschreibung

2-(3-Aminopropyl)pyridazin-3-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A general route for the synthesis of a novel class of pyridazin-3-one derivatives involves the reaction in acetic anhydride between 3-oxo-2-arylhydrazonopropanals and some active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid .Molecular Structure Analysis

The molecular structure of 2-(3-Aminopropyl)pyridazin-3-one can be found in various databases such as PubChem .Chemical Reactions Analysis

The chemical reactions involving pyridazin-3(2H)-one derivatives are diverse. For instance, the synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Aminopropyl)pyridazin-3-one can be found in various databases such as PubChem .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Pyridazin-3(2H)-one derivatives have been reported to possess pronounced anti-inflammatory activities . For instance, the 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one was prepared from intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide. These compounds were found to have significant anti-inflammatory activity .

Cardiovascular Effects

These compounds have been reported to exhibit cardiovascular effects such as antihypertensive and cardiotonic activities . A novel optically pure pyridazinone derivative has been reported as a nonprostanoid PGI2 agonist. It inhibited ADP-induced aggregation of human platelets, indicating potential cardiovascular benefits .

Analgesic and Antinociceptive Activities

Pyridazin-3(2H)-one derivatives are also well known for their pronounced analgesic and antinociceptive activities .

Antiulcer Activities

These compounds have been reported to possess antiulcer activities , providing potential therapeutic benefits for gastrointestinal disorders.

Antidiabetic and Anticonvulsant Activities

Recent reports suggest that pyridazin-3(2H)-one derivatives can also act as antidiabetic and anticonvulsant agents .

Antiasthmatic and Antimicrobial Activities

Pyridazin-3(2H)-one derivatives have also been reported as antiasthmatic and antimicrobial agents , indicating their potential in treating respiratory disorders and infections.

Antidepressant Activity

Pyridazin-3(2H)-one derivatives have shown a wide range of pharmacological activities such as antidepressant .

Anticancer Activity

These compounds have also been reported to possess anticancer activities , suggesting their potential use in cancer therapy.

Wirkmechanismus

The mechanism of action of pyridazin-3(2H)-one derivatives is diverse and depends on the specific derivative. For example, a novel optically pure pyridazinone derivative has been reported as a nonprostanoid PGI2 agonist. It inhibited ADP-induced aggregation of human platelets with an IC50 value of 0.081 lm and has high oral bioavailability (56 %) with a long half life (4.3 h) in rats .

Zukünftige Richtungen

Pyridazin-3(2H)-one derivatives have shown diverse pharmacological activities, suggesting that this privileged skeleton should be extensively studied for therapeutic benefits . The recent advances in the chemistry of pyridazine, an important representative of six-membered nitrogen heterocycles, further suggest potential future directions .

Eigenschaften

IUPAC Name |

2-(3-aminopropyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGUGFSSJHJYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropyl)pyridazin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)

amine](/img/structure/B1517587.png)

amine](/img/structure/B1517588.png)

![(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B1517591.png)

![N-[(2-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1517604.png)